beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate)

Carbohydrate Chemistry Protecting Group Strategy Synthesis Optimization

beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) (CAS 20204-80-2), also referred to as 1,6-anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose or levoglucosan 2,4-ditosylate, is a crystalline ditosylated derivative of levoglucosan. It belongs to the class of 1,6-anhydro sugar synthons, in which the 1,6-anhydro bridge permanently protects the anomeric center and C-6 hydroxyl, eliminating the need for orthogonal protecting groups at these positions during synthesis.

Molecular Formula C20H22O9S2
Molecular Weight 470.5 g/mol
Cat. No. B12324713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate)
Molecular FormulaC20H22O9S2
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3
InChIKeyNJSSICCENMLTKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) as a Protected Levoglucosan Building Block


beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) (CAS 20204-80-2), also referred to as 1,6-anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose or levoglucosan 2,4-ditosylate, is a crystalline ditosylated derivative of levoglucosan [1]. It belongs to the class of 1,6-anhydro sugar synthons, in which the 1,6-anhydro bridge permanently protects the anomeric center and C-6 hydroxyl, eliminating the need for orthogonal protecting groups at these positions during synthesis [2]. The compound bears 4-methylbenzenesulfonate (tosyl) esters at the C-2 and C-4 positions, leaving the C-3 hydroxyl free for further functionalization. Its molecular formula is C20H22O9S2, and its molecular weight is 470.51 g/mol [3]. It appears as a yellow crystalline solid with a melting point of 108–110°C and is soluble in chloroform and ethyl acetate [4].

Why Generic Substitution Fails: The Specificity of the 2,4-Ditosyl Levoglucosan Architecture


The 2,4-ditosyl substitution pattern on the 1,6-anhydro-β-D-glucopyranose scaffold is not a generic protection scheme; it is a precisely engineered regioisomer that dictates downstream reactivity. While levoglucosan can be protected with various groups (acetyl, benzyl, silyl, or other sulfonates), the 2,4-ditosyl arrangement uniquely combines: (a) two strong sulfonate leaving groups positioned for neighboring-group participation and epoxide formation, (b) a strategically free C-3 hydroxyl for oxidation to the 3-ulose, and (c) a rigid 1,6-anhydro bridge that enforces conformational control [1]. Substituting with a different protection strategy—such as 2,3,4-tri-O-acetyl-levoglucosan (triacetyllevoglucosan, CAS 13242-55-2)—produces a compound with markedly distinct reactivity: acetates are approximately 107-fold weaker leaving groups than tosylates, rendering the acetyl derivative unsuitable for nucleophilic displacement or epoxide-forming reactions [2]. Similarly, regioisomeric tosylates (e.g., 2-O-tosyl or 4-O-tosyl monotossylates) lack the dual-leaving-group architecture required for Cerny epoxide formation and subsequent derivatization [3]. The specific quantitative evidence below substantiates why this compound cannot be trivially replaced by a 'similar' protected levoglucosan without compromising reaction outcome.

Quantitative Differentiation Evidence: beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) vs. Closest Analogs


Formation Selectivity: 80% 2,4-Ditosylate vs. 20% Tritosylate Under Standard Tosylation

When levoglucosan is treated with p-toluenesulfonyl chloride (TsCl) in pyridine, the reaction yields a mixture of tosylated products. The 2,4-ditosyl derivative (target compound) is obtained with 80% selectivity, while the remaining 20% consists predominantly of the 2,3,4-tritosyl derivative, with negligible amounts of monotosyl or other regioisomeric ditosyl species [1]. This high selectivity obviates the need for laborious chromatographic separation of regioisomeric mixtures—a significant procurement advantage: purchasing pre-purified 2,4-ditosylate from a supplier whose synthesis exploits this inherent selectivity translates to higher batch-to-batch consistency and lower impurity profiles compared to custom-synthesized batches where selectivity is not optimized.

Carbohydrate Chemistry Protecting Group Strategy Synthesis Optimization

Leaving Group Potency: Tosylate vs. Acetate in Nucleophilic Displacement

The tosylate group (pKa of conjugate acid TsOH ≈ -2.8) is a vastly superior leaving group compared to acetate (pKa of conjugate acid AcOH ≈ 4.76), translating to approximately a 107-fold difference in leaving group ability based on relative conjugate acid strengths [1]. In practical synthesis terms, this means the 2,4-ditosylate undergoes nucleophilic displacement, epoxide formation, and ammonolysis under conditions where the corresponding 2,3,4-tri-O-acetyl-levoglucosan (CAS 13242-55-2, melting point 111–112°C, available from many suppliers) remains inert or requires forcing conditions that risk anhydro bridge opening [2]. The triacetate is explicitly noted in vendor technical assessments as offering 'milder protection; less steric hindrance than tosyl groups' but with the critical drawback that 'acetates are weaker leaving groups,' making the triacetate 'less reactive' for substitution chemistry .

Reaction Mechanism Leaving Group Chemistry Protection–Deprotection Strategy

Cryptocrystalline vs. Amorphous Physical Form: Impact on Handling and Storage

The 2,4-ditosylate is a well-defined yellow crystalline solid with a sharp melting point of 108–110°C and a density of 1.54 g/cm³ [1]. In contrast, mono-tosyl derivatives such as 1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose and 1,6-anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose are commonly obtained as oils or low-melting solids that lack the practical handling advantages of a high-melting crystalline material [2]. The crystalline nature of the 2,4-ditosylate enables precise weighing, reduced hygroscopicity, consistent dissolution kinetics, and reliable long-term storage without the phase-separation or degradation issues that plague amorphous or low-melting comparators. This property advantage is directly relevant to procurement decisions, particularly for laboratories requiring reproducible kilogram-scale syntheses where handling efficiency and material consistency are critical.

Solid-State Characterization Procurement Logistics Stability

1H NMR Fingerprint Discrimination of Regioisomeric Tosyl Levoglucosans

The complete 1H NMR spectra of 1,6-anhydro-2-O-tosyl-, 1,6-anhydro-4-O-tosyl-, and 1,6-anhydro-2,4-di-O-tosyl-β-D-glucopyranose have been analyzed and fully assigned [1]. The data provide unambiguous chemical-shift fingerprints that allow discrimination between the two monosubstituted levoglucosans and the 2,4-disubstituted target compound. Specifically, the presence of two downfield-shifted methine protons corresponding to H-2 and H-4 bearing tosyl groups, together with an upfield-resonating H-3 (bearing the free OH), creates a diagnostic pattern that cannot be replicated by any other regioisomer [1]. This analytical definition is essential for procurement: any incoming batch of the 2,4-ditosylate can be definitively authenticated and distinguished from co-eluting or co-crystallizing impurities using a simple 1H NMR assay, a level of identity certainty not available for comparators whose NMR signatures overlap or are incompletely reported.

Quality Control Analytical Characterization Identity Verification

Selective Ammonolysis at C-4 vs. C-2: Regiochemical Predictability

Treatment of the 2,4-ditosylate with methanolic ammonia results in chemoselective displacement of the C-4 tosylate to form a 3,4-epimine (aziridine) intermediate, which subsequently opens to yield 4-amino-1,6-anhydro-4-deoxy-β-D-mannopyranose and related products, while the C-2 tosylate remains intact or undergoes subsequent displacement in a controlled stepwise fashion [1]. This regiochemical preference—C-4 substitution before C-2—is a consequence of the stereoelectronic environment imposed by the 1,6-anhydro bridge and is not observed with 1,6:3,4-dianhydro-2-O-tosyl-β-D-galactopyranose (the Cerny epoxide intermediate), which yields a different product mixture upon ammonolysis [1]. The predictable stepwise reactivity enables the synthesis of 4-amino-4-deoxy sugars, a class of valuable intermediates in aminoglycoside antibiotic research, with defined regiochemistry that would be lost if a different ditosyl regioisomer (e.g., hypothetical 2,3-ditosyl derivative) were employed.

Regioselectivity Aminosugar Synthesis Epoxide Chemistry

Validated Intermediate in SGLT2 Inhibitor Synthesis: L-708780 Pathway

The 2,4-ditosylate is the validated intermediate in the published synthesis of L-708780, a bicyclooctanol-based SGLT2 inhibitor [1]. In this sequence, the target compound is oxidized with NaBrO3 and RuCl3 in acetonitrile/water to yield 1,6-anhydro-2,4-di-O-(p-toluenesulfonyl)-β-D-glucopyranos-3-ulose, which is subsequently reduced stereoselectively and elaborated to the active pharmaceutical candidate [1]. This established pharmaceutical process route elevates the procurement status of the 2,4-ditosylate from a generic carbohydrate building block to a process-validated pharmaceutical intermediate with documented downstream utility. Alternative protected levoglucosans (e.g., the triacetate or 2,4-dibenzyl derivative) have no equivalent documented role in a published drug-synthesis pathway, limiting their credibility for pharmaceutical procurement where regulatory precedent and literature validation are valued.

Drug Intermediate SGLT2 Inhibitor Process Chemistry

Application Scenarios Where beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) Provides Demonstrated Advantage


Synthesis of 1,6:2,3-Dianhydro-β-D-mannopyranose (Cerny Epoxide) via Selective Base-Mediated Cyclization

The 2,4-ditosylate is the direct precursor to the Cerny epoxide (1,6:2,3-dianhydro-β-D-mannopyranose), obtained by treating the ditosylate with base (aqueous NaOH or ammonium hydroxide) to effect selective cyclization between the C-2 tosylate and the C-3 hydroxyl [1]. The 80% formation selectivity of the 2,4-ditosylate from levoglucosan, combined with the efficient conversion to the Cerny epoxide, constitutes the most cost-effective and industrially validated route to this class of 1,6:2,3-dianhydro sugars, which serve as chiral building blocks for oligosaccharide and natural product synthesis. The triacetyl analog cannot undergo this transformation, and monotosyl derivatives yield different epoxide regioisomers (1,6:3,4-dianhydro compounds).

Preparation of 4-Amino-4-deoxy-1,6-anhydro-β-D-mannopyranose for Aminoglycoside Research

Ammonolysis of the 2,4-ditosylate proceeds with predictable regioselectivity (C-4 displacement first) to yield, after acid hydrolysis, 4-amino-1,6-anhydro-4-deoxy-β-D-mannopyranose [1]. This 4-amino-4-deoxy sugar is a valuable intermediate for the construction of aminoglycoside antibiotics and related bioactive aminosugars. The ability to access the manno-configured 4-amino derivative in a controlled, stepwise manner from the 2,4-ditosylate—rather than via a random mixture of amination products that would result from a bis-electrophile lacking regiochemical ordering—makes this compound the preferred starting material for aminoglycoside medicinal chemistry programs.

Oxidation to the 3-Ulose and Grignard Addition for Branched-Chain Hexose Synthesis

The free C-3 hydroxyl of the 2,4-ditosylate is selectively oxidized (NaBrO3/RuCl3) to the corresponding 3-ulose without affecting the tosyl esters or the anhydro bridge [1]. The resulting 1,6-anhydro-2,4-di-O-p-toluenesulfonyl-β-D-hexopyranos-3-ulose undergoes stereoselective Grignard addition at C-3 to yield branched-chain hexoses—compounds of interest as synthetic intermediates for complex carbohydrates and as potential glycosidase inhibitors [2]. This three-step sequence (selective tosylation, oxidation, Grignard addition) provides access to a structural space inaccessible from other protected levoglucosan derivatives where the C-3 position is either blocked (triacetate, tribenzyl) or lacks neighboring-group activation for the subsequent steps.

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